Dentigerumycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dentigerumycin is a natural product found in Pseudonocardia with data available.

Aplicaciones Científicas De Investigación

Structural Characteristics

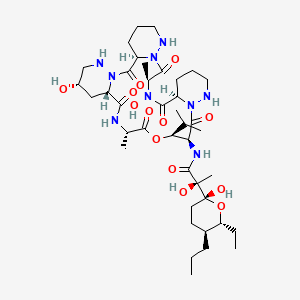

Dentigerumycin features a distinctive structure comprising several modified amino acids, including piperazic acid, γ-hydroxy piperazic acid, β-hydroxy leucine, and N-hydroxy alanine. The compound's acyl side chain contains a pyran ring, contributing to its biological activity. Its molecular formula is characterized by a cyclic arrangement that enhances its stability and interaction with target organisms .

Antifungal Activity

Inhibition of Parasitic Fungi

this compound exhibits potent antifungal properties, specifically against the parasitic fungus Escovopsis sp., which threatens the mutualistic fungi cultivated by ants. In laboratory assays, it demonstrated a minimum inhibitory concentration (MIC) of 2.8 μM against Escovopsis, effectively inhibiting its growth while sparing the cultivated fungus . This selectivity is crucial for maintaining the symbiotic relationship between ants and their fungal cultivars.

Broad-Spectrum Antifungal Effects

Beyond its role in ant-fungus symbiosis, this compound also shows activity against various strains of Candida albicans, including amphotericin-resistant variants. The MIC values for these strains were recorded at 1.1 μM, indicating potential applications in treating fungal infections in humans .

Antiproliferative Properties

Recent studies have identified derivatives of this compound that exhibit antiproliferative effects against human cancer cells. For instance, this compound E, a related cyclic hexapeptide derived from marine Streptomyces strains, was found to possess significant antimetastatic activity. This suggests that this compound and its analogs may have potential as therapeutic agents in oncology .

Ant-Fungus Symbiosis

A pivotal study investigated the role of this compound in the mutualistic relationship between Apterostigma ants and their cultivated fungi. The findings highlighted how the production of this compound by associated actinobacteria helps protect the fungal gardens from parasitic threats, thereby ensuring the survival and efficiency of the entire colony .

Marine-Derived Variants

Research into marine-derived variants of this compound has revealed new metabolites with promising biological activities. For example, this compound E was characterized from cocultures of marine Streptomyces and Bacillus species. This variant demonstrated unique structural features and significant biological activity, emphasizing the potential for discovering novel compounds through diverse microbial interactions .

Comparative Data Table

| Compound | Source | Biological Activity | MIC (μM) | Notes |

|---|---|---|---|---|

| This compound | Actinobacteria (Pseudonocardia) associated with ants | Antifungal against Escovopsis sp. | 2.8 | Essential for ant-fungus symbiosis |

| This compound E | Marine Streptomyces | Antiproliferative against human cancer cells | Varies | Exhibits antimetastatic properties |

| This compound F & G | Genome-mined from actinomycetes | Dynamic structural properties | Not specified | Complex equilibrium in oxane ring systems |

Análisis De Reacciones Químicas

Acid Hydrolysis and Marfey’s Derivatization

Dentigerumycin undergoes acid hydrolysis to break peptide bonds, enabling residue-level analysis.

Reaction Conditions :

Key Findings :

This method confirmed the L-configuration of β-hydroxy leucine and the dominance of R-piperazic acids in this compound’s structure .

TiCl<sub>3</sub>-Mediated Reduction of N-Hydroxy Groups

N-hydroxy amino acids (e.g., N-OH-Thr, N-OH-Ala) were reduced to their NH forms for analysis.

Reaction Conditions :

-

TiCl<sub>3</sub> in 20–30% HCl , stirred at 25°C for 2 hours .

-

Products extracted with ethyl acetate and purified via HPLC .

Outcomes :

| Parameter | Value |

|---|---|

| Product Molecular Formula | C<sub>39</sub>H<sub>63</sub>N<sub>9</sub>O<sub>14</sub> (for this compound E derivative) |

| HR-FAB-MS | [M+Na]<sup>+</sup> m/z 904.4399 (calc. 904.4392) |

Reduction confirmed the presence of two N-OH groups and enabled subsequent Marfey’s analysis of previously non-reactive residues .

AcCl-Mediated Methylation of Carboxylic Acid

The acyl side chain’s carboxylic acid was methylated to validate its presence.

Reaction Conditions :

Key Data :

Methylation confirmed the carboxylic acid functionality in this compound’s acyl chain .

Circular Dichroism (CD) for Acyl Chain Configuration

The absolute configuration of the pyran-bearing acyl chain was determined using CD spectroscopy.

Method :

Result :

Advanced Mosher Analysis for Piperazic Acids

Piperazic acid stereochemistry was resolved using modified Mosher’s method.

Procedure :

Propiedades

Fórmula molecular |

C40H67N9O13 |

|---|---|

Peso molecular |

882 g/mol |

Nombre IUPAC |

(2S)-N-[(3R,10S,13R,20S,21S,24S,27S,29S)-11,29-dihydroxy-10,24-dimethyl-2,9,12,19,23,26-hexaoxo-21-propan-2-yl-22-oxa-1,7,8,11,17,18,25,31-octazatetracyclo[25.4.0.03,8.013,18]hentriacontan-20-yl]-2-[(2R,5S,6R)-6-ethyl-2-hydroxy-5-propyloxan-2-yl]-2-hydroxypropanamide |

InChI |

InChI=1S/C40H67N9O13/c1-8-12-24-15-16-40(59,62-29(24)9-2)39(7,58)38(57)45-30-31(21(3)4)61-37(56)22(5)44-32(51)28-19-25(50)20-43-48(28)34(53)26-13-10-17-41-46(26)33(52)23(6)49(60)35(54)27-14-11-18-42-47(27)36(30)55/h21-31,41-43,50,58-60H,8-20H2,1-7H3,(H,44,51)(H,45,57)/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31-,39+,40+/m0/s1 |

Clave InChI |

BJUCZDYVLAQTFF-NABKGELOSA-N |

SMILES isomérico |

CCC[C@H]1CC[C@@](O[C@@H]1CC)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CNN3C(=O)[C@H]4CCCNN4C(=O)[C@@H](N(C(=O)[C@H]5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |

SMILES canónico |

CCCC1CCC(OC1CC)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CC(CNN3C(=O)C4CCCNN4C(=O)C(N(C(=O)C5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |

Sinónimos |

dentigerumycin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.